![molecular formula C13H12N2O2S B14872671 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B14872671.png)
2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
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Overview
Description
2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a heterocyclic compound that belongs to the thienoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multicomponent reactions. One common method includes the condensation of enamino ketones with cyanothioacetamides, followed by intramolecular cyclization. For instance, the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and intramolecular cyclization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is essential for muscle contraction and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-6-methyl-5-ethoxycarbonyl-4,7-dihydrothieno[2,3-b]pyridine: This compound shares a similar thienoquinoline structure and exhibits comparable biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds also belong to the thienoquinoline family and have diverse biological activities.
Uniqueness
2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups contribute to its reactivity and potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-acetyl-3-amino-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C13H12N2O2S/c1-6(16)12-11(14)8-5-7-9(15-13(8)18-12)3-2-4-10(7)17/h5H,2-4,14H2,1H3 |
InChI Key |
PVQKHQKHXUWPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N |
Origin of Product |
United States |
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